trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid
Description
This compound belongs to the pyrrolidine-carboxylic acid family, characterized by a five-membered pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3,4-dimethylphenyl moiety at the 4-position. The trans-configuration of the substituents ensures stereochemical stability, which is critical for applications in medicinal chemistry and crystallography.
Properties
Molecular Formula |
C18H25NO4 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-11-6-7-13(8-12(11)2)14-9-19(10-15(14)16(20)21)17(22)23-18(3,4)5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21) |
InChI Key |
DMCRUTZKEGHDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Glycine-Acrylonitrile-Paraformaldehyde Condensation
A foundational method involves the condensation of glycine, acrylonitrile, and paraformaldehyde in toluene under reflux conditions to form 3-cyanopyrrolidine. Key steps include:
- Step 1 : Refluxing glycine (1 mol), acrylonitrile (0.5–1.5 mol), and paraformaldehyde (1.5–2.5 mol) in toluene yields 3-cyanopyrrolidine (102–105°C distillation, 75–85% yield).
- Step 2 : Boc protection using Boc anhydride (0.4–0.6 mol) and triethylamine (0.5–0.75 mol) in dichloromethane provides N-Boc-3-cyanopyrrolidine (90–95% yield).
- Step 3 : Reduction with diisobutylaluminum hydride (DIBAL-H, 0.4–0.6 mol) in dichloromethane at −78°C to 0°C yields the aldehyde product (110–114°C distillation, 70–80% yield).
Advantages : High scalability (>100 g batches), minimal purification needs.
Limitations : Requires strict temperature control during DIBAL-H quenching to avoid over-reduction.
Dimethyl Itaconate Intramolecular Cyclization
An alternative route employs dimethyl itaconate as a cost-effective starting material:
- Cyclization : Dimethyl itaconate undergoes acid-catalyzed (e.g., H2SO4) cyclization at 40–60°C to form methyl 5-oxo-3-pyrrolidine carboxylate (85–90% yield).
- Reduction : Sodium borohydride (NaBH4) in methanol reduces the ketone to pyrrolidine-3-methanol (80–85% yield).
- Boc Protection : Reaction with Boc anhydride in dichloromethane and triethylamine affords N-Boc-pyrrolidine-3-methanol (90–95% yield).
- Oxidation : TEMPO/NaClO2 oxidation converts the alcohol to the carboxylic acid (70–75% yield).
Advantages : Utilizes inexpensive reagents, avoids hazardous cyanide intermediates.
Limitations : Lower overall yield (∼60%) compared to cyanide-based routes.
Stereocontrol Strategies
Asymmetric Hydrogenation
Enantioselective hydrogenation of prochiral enamines enables trans-selectivity:
- Substrate : 1-Benzyl-4-(3,4-dimethylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
- Catalyst : Ru(OAc)2[(R)-2-Furyl-MeOBIPHEP] (0.1–1 mol%) under 40 bar H2 in methanol.
- Conditions : 30°C, 20 h, yields >99% with >99.9% enantiomeric excess (ee).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.1 mol% |
| Pressure | 40 bar H2 |
| Yield | 98% |
| ee | >99.9% |
| Scale | Up to 2 kg demonstrated |
Advantages : Exceptional stereocontrol, compatible with racemic substrates.
Limitations : High-pressure equipment required, catalyst cost.
Chiral Resolution via Enzymatic Hydrolysis
For racemic mixtures, lipase-mediated kinetic resolution achieves trans-configuration:
- Substrate : Racemic 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-methyl formate.
- Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
- Outcome : (S)-enantiomer hydrolyzed to acid (45–50% yield, 98% ee), leaving (R)-ester for recycling.
Advantages : Avoids chiral chromatography, scalable to 100 L batches.
Limitations : Moderate yields necessitate iterative recycling.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents highlight flow chemistry for enhanced safety and efficiency:
- Boc Protection : Continuous reaction of pyrrolidine with Boc anhydride in a microreactor (residence time: 5 min, 99% conversion).
- Reduction : DIBAL-H reduction in a packed-bed reactor with in-line FTIR monitoring (yield: 92%, purity: 99.5%).
Advantages : Reduces exothermic risks, improves reproducibility.
Limitations : Initial capital investment for flow systems.
Solvent and Recycle Strategies
- Solvent Selection : Dichloromethane remains standard for Boc reactions, but tert-butyl methyl ether (TBME) is emerging as a greener alternative (similar yields, lower toxicity).
- Catalyst Recycling : Ruthenium catalysts recovered via nanofiltration (90–95% recovery) reduce costs by 30%.
Comparative Analysis of Methodologies
Table 1: Key Synthetic Routes and Performance Metrics
| Method | Yield (%) | ee (%) | Scale (kg) | Cost (USD/g) |
|---|---|---|---|---|
| Glycine-Acrylonitrile | 75–85 | N/A | 100+ | 12–15 |
| Asymmetric Hydrogenation | 98 | >99.9 | 2 | 45–50 |
| Enzymatic Resolution | 45–50 | 98 | 10 | 30–35 |
| Continuous Flow | 92 | >99.9 | 50 | 20–25 |
Insights : Asymmetric hydrogenation offers superior stereocontrol but higher costs, while glycine-based routes dominate industrial production due to scalability.
Emerging Innovations
Photoredox Decarboxylative Coupling
Visible light-mediated decarboxylation enables C–C bond formation without metal catalysts:
- Reaction : N-Boc-pyrrolidine-3-carboxylic acid + diethyl ethylidenemalonate.
- Conditions : Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), K2HPO4, 26 W fluorescent light.
- Yield : 92%, 99% trans-selectivity.
Advantages : Mild conditions, avoids heavy metals.
Limitations : Limited substrate scope.
Enzymatic Dynamic Kinetic Resolution
Combining lipase with racemization catalysts (e.g., Shvo’s catalyst) achieves theoretical 100% yield:
- Process : CAL-B + [Ru(p-cymene)Cl2]2 in toluene, 50°C.
- Outcome : 95% yield, 99% ee, trans:cis >20:1.
Advantages : Maximizes atom economy.
Limitations : Requires precise racemization rate matching.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H25NO4
- Molar Mass : 319.4 g/mol
- CAS Number : 2227745-91-5
The compound features a pyrrolidine ring, which is known for its versatility in forming various derivatives useful in medicinal chemistry.
Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions. Its structure allows for modifications that enhance bioactivity and selectivity.
Anticancer Applications
Research has highlighted the potential of pyrrolidine derivatives, including trans-1-(Tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid, as inhibitors of critical cancer pathways. For instance, compounds derived from pyrrolidine scaffolds have shown promise in inhibiting polo-like kinase 1 (Plk1), a key regulator of cell division and a target in cancer therapy .
Synthesis of Bioactive Compounds
This compound acts as a versatile building block for synthesizing various bioactive molecules. It can be transformed into other derivatives that exhibit different pharmacological properties.
Chiral Separation Processes
Recent studies have demonstrated methods for the chiral separation of related compounds using trans-1-(Tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid as an intermediate. This process is essential for developing enantiomerically pure drugs, which often have distinct biological activities .
Case Studies and Research Findings
Several studies have documented the applications of this compound in drug discovery and development:
Mechanism of Action
The mechanism of action for trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Research Implications
The 3,4-dimethylphenyl variant offers unique advantages in drug design, such as enhanced metabolic stability from methyl groups. However, its steric bulk may limit binding affinity in target proteins compared to smaller halogenated analogs. Piperidine analogs (e.g., ) provide insights into ring size effects, where pyrrolidine's five-membered ring may confer greater rigidity than piperidine in certain applications.
Biological Activity
trans-1-(Tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid, with the CAS number 2227745-91-5 and molecular formula C19H25NO4, is an organic compound that has garnered interest due to its potential biological activities. This compound features a pyrrolidine core that is modified with a tert-butoxycarbonyl (Boc) group and a dimethylphenyl substituent, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO4 |
| Molar Mass | 319.4 g/mol |
| CAS Number | 2227745-91-5 |
| Synonyms | 1,3-Pyrrolidinedicarboxylic acid, 4-(3,4-dimethylphenyl)-, 1-(1,1-dimethylethyl) ester |
The biological activity of trans-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the pyrrolidine class can modulate neurotransmitter systems, particularly those involving glutamate receptors. This compound's analogs have been studied for their potential as NMDA receptor antagonists, which are crucial in neuropharmacology.
Pharmacological Studies
- NMDA Receptor Interaction : Studies have shown that certain derivatives of pyrrolidine compounds exhibit significant binding affinities for NMDA receptors. For instance, modifications in the side chains of these compounds can enhance selectivity and potency against specific receptor subtypes .
- Antiviral Potential : The structural features of trans-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid suggest potential applications in antiviral therapies. Similar compounds have been evaluated as intermediates in the synthesis of anti-HCV drugs .
- Anticancer Activity : Some studies indicate that pyrrolidine derivatives can enhance the efficacy of existing anticancer agents by acting on multiple pathways involved in tumor growth and metastasis. The integration of a Boc group may improve the stability and bioavailability of these compounds in therapeutic applications .
Case Study 1: NMDA Receptor Antagonism
A recent study demonstrated that certain analogs of pyrrolidine derivatives showed selective antagonistic activity at NMDA receptors with IC50 values ranging from 200 nM to several micromolar concentrations. This suggests that trans-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid could be a candidate for further development as a neuroprotective agent.
Case Study 2: Synthesis and Biological Evaluation
A comprehensive synthesis route was established for producing various stereoisomers of pyrrolidine carboxylic acids. These were subsequently evaluated for their biological activities, revealing promising results in terms of receptor binding profiles and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
